1H-Indene-1,2(3H)-dione

Übersicht

Beschreibung

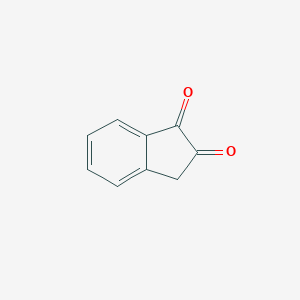

1,2-Indanedione is an organic compound with the molecular formula C₉H₆O₂. It is a yellow solid classified as a vicinal diketone on an indane framework . This compound is particularly notable for its use in forensic science, especially in the identification of latent fingerprints on porous surfaces such as paper .

Wirkmechanismus

Target of Action

The primary target of 1H-Indene-1,2(3H)-dione is the carbon-carbon bonds in organic compounds . The compound acts as a reactant in chemical reactions, particularly in the formation of indenone and quinone derivatives .

Mode of Action

This compound interacts with its targets through a process known as decarbonylative cycloaddition . This process involves the cleavage of carbon-carbon bonds, facilitated by a rhodium (I) catalyst . The compound undergoes a [5+2−2] or [5+2−1] transformation, depending on the presence of additives such as copper chloride or hexacarbonyl chromium .

Biochemical Pathways

The decarbonylative cycloaddition of this compound leads to the synthesis of 2,3-Dihydro-1H-inden-1-one derivatives . This process involves the direct cleavage of carbon-carbon bonds, which is a significant event in the biochemical pathway .

Pharmacokinetics

The compound’s reactivity suggests that it may have significant bioavailability due to its ability to undergo transformations in the presence of catalysts .

Result of Action

The action of this compound results in the synthesis of indenone and quinone derivatives . These derivatives are formed through a one-step preparation method involving decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes .

Action Environment

The action of this compound is influenced by the presence of certain additives and catalysts . For instance, the addition of copper chloride or hexacarbonyl chromium can enhance the [5+2−2] and [5+2−1] transformation processes, respectively . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of specific catalysts and additives .

Vorbereitungsmethoden

1,2-Indandion kann durch Oxidation von 1-Indanon mit Selendioxid synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Ethylacetat und eines Katalysators wie Zinkchlorid . Die industriellen Produktionsverfahren umfassen oft ähnliche Synthesewege, jedoch in größerem Maßstab, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

1,2-Indandion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können 1,2-Indandion in andere Verbindungen mit verschiedenen funktionellen Gruppen umwandeln.

Substitution: Diese Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Wasserstoffatome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Selendioxid zur Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

1,2-Indandion hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Forensik: Es wird als Reagenz zum Nachweis von latenten Fingerabdrücken auf porösen Oberflächen verwendet.

Biologie und Medizin:

5. Wirkmechanismus

Der Mechanismus, durch den 1,2-Indandion seine Wirkungen entfaltet, beinhaltet seine Reaktion mit Aminosäuren, die in Fingerabdruckrückständen vorhanden sind. Diese Reaktion erzeugt fluoreszierende Verbindungen, die unter bestimmten Lichtbedingungen sichtbar gemacht werden können . Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, sind in erster Linie die Aminosäuren im Fingerabdruckrückstand .

Vergleich Mit ähnlichen Verbindungen

1,2-Indandion wird oft mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

1,3-Indandion: Ein weiteres Diketon mit ähnlichen strukturellen Eigenschaften, jedoch unterschiedlicher Reaktivität und Anwendung.

DFO (1,8-Diazafluoren-9-on): Ein fluorogenes Fingerabdruckreagenz, das häufig mit 1,2-Indandion auf seine Wirksamkeit bei der Sichtbarmachung von latenten Fingerabdrücken verglichen wird.

Die Einzigartigkeit von 1,2-Indandion liegt in seiner Fähigkeit, eine starke Fluoreszenz zu erzeugen, was es für forensische Anwendungen sehr effektiv macht .

Biologische Aktivität

1H-Indene-1,2(3H)-dione, also known as indenedione, is an organic compound with the molecular formula . This compound features a diketone structure within an indane framework, which contributes to its diverse biological activities. Research has indicated that this compound exhibits several pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a five-membered ring fused to a six-membered aromatic ring, characterized by two carbonyl groups. This vicinal diketone structure allows for various chemical reactions and interactions with biological molecules.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound and its derivatives. For instance:

- Case Study : A study evaluated the antiproliferative activity of several derivatives against various cancer cell lines, demonstrating significant inhibition of cell growth. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Antibacterial and Antifungal Properties

This compound has shown promising antibacterial and antifungal activities.

- Research Findings : A series of derivatives were synthesized and tested against common bacterial strains. The results indicated that certain derivatives displayed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies.

- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects .

Summary of Biological Activities

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Oxidation of Indene : One common method involves the oxidation of indene using chromic acid or silver nitrate as oxidizing agents .

- Alternative Synthesis : Other methods include the use of different oxidizing systems which yield varying results in terms of purity and yield.

Eigenschaften

IUPAC Name |

3H-indene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZGYRTVIPBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167314 | |

| Record name | 1,2-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16214-27-0 | |

| Record name | 1,2-Indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Indandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Indandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Indandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZB7QNE77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.